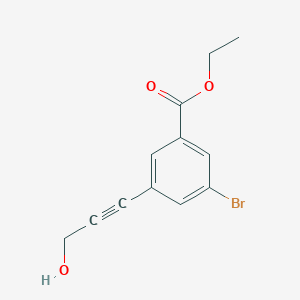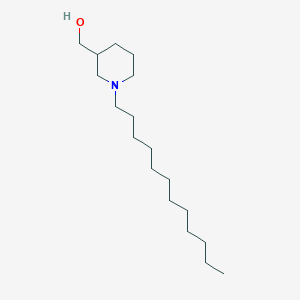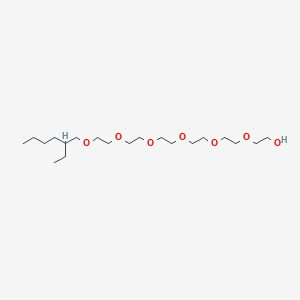
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages. This compound is part of a broader class of polyether compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material. The reaction is usually carried out under controlled conditions, with the presence of a catalyst to facilitate the addition of ethylene oxide. The reaction conditions often include moderate temperatures and pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions, where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers.
Wissenschaftliche Forschungsanwendungen
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations that require specific solubility and stability properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to interact with different biological molecules, potentially affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane: Another polyether compound with similar structural features but different chain lengths and properties.
20-Methyl-3,6,9,12,15,18-hexaoxahenicos-1-yl acetate: A related compound with a different functional group, which may exhibit distinct chemical and physical properties.
Uniqueness
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is unique due to its specific chain length and the presence of an ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
175017-88-6 |
|---|---|
Molekularformel |
C20H42O7 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-(2-ethylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O7/c1-3-5-6-20(4-2)19-27-18-17-26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21/h20-21H,3-19H2,1-2H3 |
InChI-Schlüssel |
GUNFKDBVCDAULS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


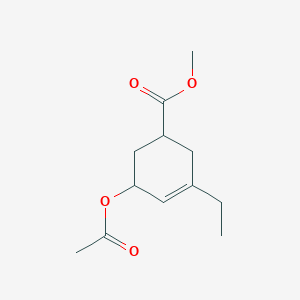
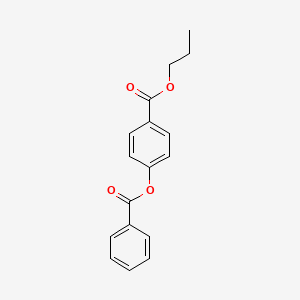
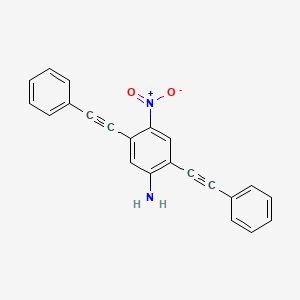
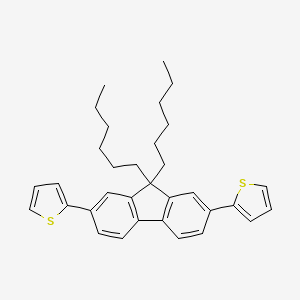
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
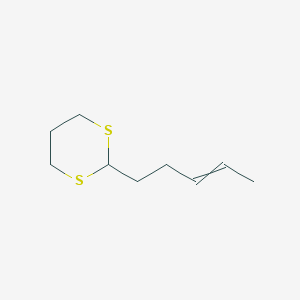
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
